N-(2,3-dimethylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
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Overview
Description
N~1~-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazoline core, a pyrazole ring, and a phenyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring and the phenyl group. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N~1~-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The quinazoline core and pyrazole ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE
- **N~1~-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N1-(2,3-DIMETHYLPHENYL)-2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazoline core, pyrazole ring, and phenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H29N5O2S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H29N5O2S/c1-17-9-7-12-22(20(17)4)27-24(32)16-34-26-28-23-11-6-5-10-21(23)25(33)30(26)13-8-14-31-19(3)15-18(2)29-31/h5-7,9-12,15H,8,13-14,16H2,1-4H3,(H,27,32) |
InChI Key |
UFLDDUCXVRHHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
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